molecular formula C15H22Cl3NO6 B100627 2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium CAS No. 17369-89-0

2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium

Cat. No.: B100627
CAS No.: 17369-89-0
M. Wt: 418.7 g/mol
InChI Key: IANQCWWLVIJHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium is a chemical compound that combines the properties of tris(2-hydroxyethyl)ammonium and 2-(2,4,5-trichlorophenoxy)propionate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate typically involves the reaction of tris(2-hydroxyethyl)amine with 2-(2,4,5-trichlorophenoxy)propionic acid. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Tris(2-hydroxyethyl)amine+2-(2,4,5-trichlorophenoxy)propionic acidTris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate\text{Tris(2-hydroxyethyl)amine} + \text{2-(2,4,5-trichlorophenoxy)propionic acid} \rightarrow \text{2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium} Tris(2-hydroxyethyl)amine+2-(2,4,5-trichlorophenoxy)propionic acid→Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tris(2-hydroxyethyl)ammonium moiety can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound has been studied for its potential biological activities, including its effects on cell membranes and metabolic pathways.

    Medicine: Research has explored its potential as an antitumor agent due to its ability to disrupt cell metabolism.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with cellular components. The compound can increase the permeability of cell membranes, leading to disruption of metabolic processes. This effect is particularly significant in rapidly dividing cells, making it a potential antitumor agent. The molecular targets and pathways involved include the disruption of membrane integrity and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2-hydroxyethyl)ammonium lactate
  • Tris(2-hydroxyethyl)ammonium 4-halo-2-methylphenoxyacetates
  • Tris(2-hydroxyethyl)isocyanurate triacrylate

Uniqueness

2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium is unique due to the presence of the trichlorophenoxy group, which imparts specific chemical and biological properties

Properties

CAS No.

17369-89-0

Molecular Formula

C15H22Cl3NO6

Molecular Weight

418.7 g/mol

IUPAC Name

2-(2,4,5-trichlorophenoxy)propanoate;tris(2-hydroxyethyl)azanium

InChI

InChI=1S/C9H7Cl3O3.C6H15NO3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;8-4-1-7(2-5-9)3-6-10/h2-4H,1H3,(H,13,14);8-10H,1-6H2

InChI Key

IANQCWWLVIJHNX-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)N(CCO)CCO

Canonical SMILES

CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)[NH+](CCO)CCO

Key on ui other cas no.

17369-89-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.